An In-depth Technical Guide to 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 3,9-Diazaspiro[5.5]undecane Scaffold
The 3,9-diazaspiro[5.5]undecane framework is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of appended functionalities, enabling precise interactions with biological targets. This spirocyclic system, composed of two fused piperidine rings sharing a single carbon atom, has been identified as a core component in a variety of biologically active agents, including antagonists of the GABAA and CCR5 receptors.[1][2] The inherent structural complexity and synthetic tractability of this scaffold make it an attractive starting point for the development of novel therapeutics.
This guide focuses on a specific derivative, 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane . While a unique CAS number for this exact molecule is not cataloged in public databases, this document provides a comprehensive technical overview based on established chemical principles and literature precedents for analogous structures. We will detail a robust synthetic pathway, propose methods for its characterization, and explore its potential applications in drug discovery, grounded in the known bioactivity of related compounds. The foundational scaffold, 3,9-diazaspiro[5.5]undecane, is registered under CAS number 180-46-1.[3]
Synthesis and Mechanistic Rationale
The synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane can be efficiently achieved through a two-step sequence starting from the commercially available and synthetically versatile intermediate, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2).[1][2][4][5][6] This strategy involves a standard deprotection followed by a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane
Step 1: Boc Deprotection of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
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Reagents and Materials:
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tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq)
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4M HCl in 1,4-Dioxane (10 eq)
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Methanol (or Dichloromethane)
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Rotary evaporator
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Magnetic stirrer
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-
Procedure:
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Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in methanol.
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To this solution, add 4M HCl in 1,4-dioxane.
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Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield 3,9-diazaspiro[5.5]undecane as its hydrochloride salt. This is typically a white to off-white solid and is used in the next step without further purification.
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Expert Insight: The use of a tert-butyloxycarbonyl (Boc) protecting group is a strategic choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[7] This allows for selective functionalization of the nitrogen at the 9-position if desired, before revealing the nitrogen at the 3-position for the key coupling step.
Step 2: Buchwald-Hartwig Amination
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Reagents and Materials:
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3,9-Diazaspiro[5.5]undecane hydrochloride (from Step 1, 1.0 eq)
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2-Bromonaphthalene (1.1 eq)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
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Xantphos (0.04 eq)
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Sodium tert-butoxide (NaOtBu, 2.5 eq)
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Anhydrous Toluene
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Schlenk flask and inert atmosphere (Argon or Nitrogen)
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-
Procedure:
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To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
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Add the 3,9-diazaspiro[5.5]undecane hydrochloride salt and 2-bromonaphthalene.
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Add anhydrous toluene via syringe.
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Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to yield the final product, 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane.
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Expert Insight: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[8] The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[9] This method is generally preferred over older techniques like the Ullmann condensation, as it proceeds under milder conditions and with a broader substrate scope.[10]
Synthesis Workflow Diagram
Caption: Synthetic route to 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane.
Physicochemical and Pharmacological Profile
While experimental data for the target compound is not available, its structure allows for the prediction of key properties relevant to drug development.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₉H₂₂N₂ |
| Molecular Weight | 278.40 g/mol |
| Lipophilicity (LogP) | Moderately high, due to the presence of the large, hydrophobic naphthalene moiety. This suggests good membrane permeability but may also pose challenges with aqueous solubility. |
| Aqueous Solubility | Likely to be low. Formulation strategies such as salt formation (e.g., hydrochloride salt) may be necessary for biological assays and in vivo studies. |
| Potential Targets | Based on literature for the 3,9-diazaspiro[5.5]undecane scaffold, potential targets include G-protein coupled receptors (GPCRs) like CCR5 and ion channels such as the GABA-A receptor.[1][2] The naphthalene group could also confer affinity for other targets.[11] |
| Drug-Likeness | The molecule possesses a sp³-rich core, a feature increasingly recognized for improving selectivity and pharmacokinetic properties compared to flat, sp²-rich molecules.[2] |
Applications in Drug Discovery
The 3,9-diazaspiro[5.5]undecane scaffold is a versatile platform for targeting a range of diseases.
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Antiviral Research: Derivatives of this scaffold have been identified as potent and orally bioavailable antagonists of the CCR5 receptor, a key co-receptor for HIV entry into host cells.[1] The introduction of the naphthalenyl group could modulate this activity and selectivity profile.
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Central Nervous System (CNS) Disorders: The scaffold has been used to develop competitive antagonists of the GABA-A receptor.[2] Such compounds are valuable tools for studying the role of GABAergic signaling in neurological and psychiatric conditions. The lipophilicity of the naphthalene moiety may enhance brain penetration, making this a compound of interest for CNS applications.
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Oncology: Other spirocyclic systems, including diazaspiro[5.5]undecanes, have been investigated as inhibitors of pathways involved in cancer cell proliferation, such as the Hippo pathway.[6]
Analytical Characterization Protocol
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the naphthalene ring system, as well as complex aliphatic signals corresponding to the two piperidine rings of the spiro-scaffold.
-
¹³C NMR: The spectrum should show the correct number of aromatic and aliphatic carbon signals, confirming the overall carbon framework.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis using a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA) should be employed to determine the purity of the final compound. A purity level of >95% is typically required for biological screening.
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Conclusion
3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane represents a novel chemical entity with significant potential for drug discovery. By leveraging the privileged 3,9-diazaspiro[5.5]undecane scaffold and established synthetic methodologies like the Buchwald-Hartwig amination, this compound can be readily accessed for further investigation. Its predicted physicochemical properties and the known bioactivities of related analogs suggest that it is a promising candidate for screening against a variety of therapeutic targets, particularly in the areas of virology, neuroscience, and oncology. The detailed protocols and expert insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the full therapeutic potential of this intriguing molecule.
References
- Zhu, J., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 19(1), 138-142.
-
Aaron Chemistry. (n.d.). 173405-78-2 | MFCD05861627 | 3-Boc-3,9-Diazaspiro[5.5]undecane. Retrieved from Aaron Chemistry. Available from: [Link]
-
AA Blocks. (n.d.). 173405-78-2 | MFCD05861627 | 3-Boc-3,9-Diazaspiro[5.5]undecane. Retrieved from AA Blocks. Available from: [Link]
-
Grøsvik, K., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Journal of Medicinal Chemistry, 64(9), 5696-5717. Available from: [Link]
- WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. (2020). Google Patents.
-
ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. Available from: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. Available from: [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available from: [Link]
-
PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. Retrieved from PubChem. Available from: [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from ResearchGate. Available from: [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. Retrieved from ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. (n.d.). Reductive amination. Retrieved from ResearchGate. Available from: [Link]
-
CAS Common Chemistry. (n.d.). (1α,3α,5α)-1,3,5-Cyclohexanetriamine. Retrieved from CAS.org. Available from: [Link]
-
ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from ePrints Soton. Available from: [Link]
-
MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from MDPI. Available from: [Link]
-
PubMed. (2002). Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors. Retrieved from PubMed. Available from: [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aaronchem.com [aaronchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 173405-78-2|tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
